molecular formula C22H22ClN3O B4537448 8-chloro-N'-(2-methylpentylidene)-2-phenyl-4-quinolinecarbohydrazide

8-chloro-N'-(2-methylpentylidene)-2-phenyl-4-quinolinecarbohydrazide

Cat. No. B4537448
M. Wt: 379.9 g/mol
InChI Key: XZJWMJVEBGMZKW-OYKKKHCWSA-N
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Description

Synthesis Analysis

Quinoline derivatives, such as "8-chloro-N'-(2-methylpentylidene)-2-phenyl-4-quinolinecarbohydrazide," are typically synthesized through multi-step chemical reactions that may involve the formation of intermediate compounds. These processes can include condensation reactions, cycloadditions, and nucleophilic substitution reactions. For example, the synthesis of new quinoline derivatives has been achieved through 1,3-dipolar cycloaddition reactions, using azidomethyl-quinoline derivatives and phenyl acetylene in the presence of a Cu(I) catalyst, resulting in high yields (Kategaonkar et al., 2010).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized using various spectroscopic techniques and crystallography. For instance, the structure of synthesized quinoline derivatives can be determined by X-ray diffraction techniques, revealing details about molecular conformation, bonding, and the arrangement of molecules in the crystal lattice (Ghosh et al., 2020).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions. These reactions are essential for modifying the chemical structure and properties of the compounds for specific applications. For example, reactions with hydrazine, phenylhydrazine, and sodium azide can yield corresponding hydrazides, phenylhydrazides, and azides, respectively, demonstrating the compounds' reactivity and potential for further chemical modification (Chivers et al., 1975).

Physical Properties Analysis

The physical properties of "8-chloro-N'-(2-methylpentylidene)-2-phenyl-4-quinolinecarbohydrazide" and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties can be studied through thermal analyses, solubility tests, and crystallography. For instance, the crystal structure of related compounds provides insight into the molecular arrangement and interactions within the solid state, influencing the compound's stability and reactivity (Kumara et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, define the utility of quinoline derivatives in various applications. Studies on the reactivity of bifunctional ambiphilic molecules like "8-chloro-N'-(2-methylpentylidene)-2-phenyl-4-quinolinecarbohydrazide" reveal their potential for forming coordination complexes with metals, which could be useful in catalysis, drug development, and material science (Son et al., 2010).

properties

IUPAC Name

8-chloro-N-[(Z)-2-methylpentylideneamino]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c1-3-8-15(2)14-24-26-22(27)18-13-20(16-9-5-4-6-10-16)25-21-17(18)11-7-12-19(21)23/h4-7,9-15H,3,8H2,1-2H3,(H,26,27)/b24-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJWMJVEBGMZKW-OYKKKHCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C=NNC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C)/C=N\NC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-N'-[(1Z)-2-methylpentylidene]-2-phenylquinoline-4-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-N'-(2-methylpentylidene)-2-phenyl-4-quinolinecarbohydrazide
Reactant of Route 2
8-chloro-N'-(2-methylpentylidene)-2-phenyl-4-quinolinecarbohydrazide
Reactant of Route 3
8-chloro-N'-(2-methylpentylidene)-2-phenyl-4-quinolinecarbohydrazide

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